molecular formula C17H18N6OS B14933583 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B14933583
M. Wt: 354.4 g/mol
InChI Key: CWZQTKBXMKXDEX-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine and thiazole rings, followed by their coupling with the pyridine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide stands out due to its unique combination of functional groups and rings. Similar compounds include those with pyrimidine, pyridine, and thiazole rings but with different substituents. The uniqueness of this compound lies in its specific arrangement of these rings and the functional groups attached to them, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H18N6OS/c1-11-9-12(2)21-16(20-11)19-8-5-15(24)23-17-22-14(10-25-17)13-3-6-18-7-4-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,20,21)(H,22,23,24)

InChI Key

CWZQTKBXMKXDEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C

Origin of Product

United States

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